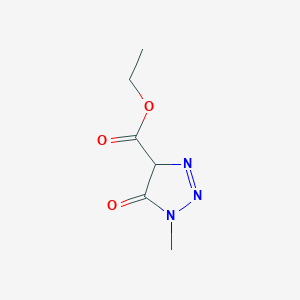![molecular formula C21H14N4O B2686798 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide CAS No. 477493-21-3](/img/structure/B2686798.png)
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . The combination of benzimidazole with other heterocyclic moieties can provide new approaches to designing drug-like molecules .
Métodos De Preparación
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The compound can be synthesized and characterized by various techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .
Análisis De Reacciones Químicas
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide has a wide range of scientific research applications. It is used in the field of medicinal chemistry for the development of new drug-like molecules . The benzimidazole nucleus is present in many marketed drugs, such as omeprazole, albendazole, astemizole, enviradine, and candesarten . The compound is also used in the study of crystal engineering, which deals with the construction of crystalline materials from molecules or ions using non-covalent interactions .
Mecanismo De Acción
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to certain receptors or enzymes, leading to alterations in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide can be compared with other similar compounds, such as N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide and 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine . These compounds share similar structural features and chemical properties but may differ in their specific applications and biological activities . The uniqueness of this compound lies in its specific combination of functional groups and its potential for use in various scientific research applications .
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O/c22-13-14-8-10-15(11-9-14)21(26)23-17-5-3-4-16(12-17)20-24-18-6-1-2-7-19(18)25-20/h1-12H,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIUQBKUPPIXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2686716.png)

![N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride](/img/structure/B2686719.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2686720.png)
![1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2686722.png)



![4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686730.png)
![3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2686731.png)

![5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686734.png)


